Ethyl 4-chloro-5-hydroxypicolinate

Description

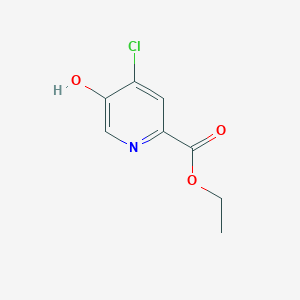

Ethyl 4-chloro-5-hydroxypicolinate is a pyridine derivative characterized by a hydroxyl (-OH) group at position 5, a chlorine atom at position 4, and an ethyl ester moiety at position 2 of the pyridine ring. This compound is likely of interest in pharmaceutical and agrochemical research due to the bioactivity of related picolinate derivatives .

Properties

Molecular Formula |

C8H8ClNO3 |

|---|---|

Molecular Weight |

201.61 g/mol |

IUPAC Name |

ethyl 4-chloro-5-hydroxypyridine-2-carboxylate |

InChI |

InChI=1S/C8H8ClNO3/c1-2-13-8(12)6-3-5(9)7(11)4-10-6/h3-4,11H,2H2,1H3 |

InChI Key |

LKUJNPJNYWIXAS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=C(C(=C1)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-5-hydroxypicolinate can be synthesized through several synthetic routes. One common method involves the chlorination of ethyl 5-hydroxypicolinate using thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction typically proceeds at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5-hydroxypicolinate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The chloro group can be reduced to a hydrogen atom, yielding the corresponding hydroxypicolinate.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted picolinates, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

Ethyl 4-chloro-5-hydroxypicolinate has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of ethyl 4-chloro-5-hydroxypicolinate involves its interaction with specific molecular targets. The chloro and hydroxyl groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme function by forming stable complexes with the active site residues, leading to altered biochemical pathways .

Comparison with Similar Compounds

Key Observations:

Substituent Position Sensitivity :

- Ethyl 6-chloro-5-methylpicolinate (Cl at position 6) shows higher similarity (0.91) to the target compound than Ethyl 4-chloro-5-methylpicolinate (Cl at position 4, scores 0.71–0.97). This suggests that ester groups (ethyl vs. methyl) may influence similarity more than substituent positions in certain contexts .

- The cyclopenta-fused analog (CAS 54664-55-0) achieves a high similarity score (0.82) despite structural complexity, likely due to the conserved hydroxyl and chloro groups .

Functional Group Impact: Hydroxyl vs. Ester Group: Ethyl esters generally confer higher lipophilicity than methyl esters, affecting bioavailability and metabolic stability. For example, Ethyl 4-chloro-5-methylpicolinate (0.97 similarity in one study) may share closer pharmacokinetic profiles with the target compound than its methyl ester counterpart (similarity 0.69) .

Research Implications and Limitations

- Bioactivity : Though bioactivity data for the target compound is absent in the evidence, structurally related compounds (e.g., methyl picolinates in and ) are associated with antifungal and antimicrobial properties. Ethyl 4-chloro-5-hydroxypicolinate may exhibit enhanced bioactivity due to its hydroxyl group, which could improve target binding in enzymatic systems.

- Conflicting Similarity Scores : Discrepancies in similarity scores (e.g., 0.71 vs. 0.97 for Ethyl 4-chloro-5-methylpicolinate) may arise from differing computational models or experimental criteria, emphasizing the need for cross-validation across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.